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Abstract

1-Bromo-1-fluorocyclohexane is a halogenated aliphatic cyclic compound with potential
applications in organic synthesis and drug discovery. Its unique geminal bromo- and fluoro-
substituents on a cyclohexane ring make it an intriguing building block for introducing these
halogens into more complex molecules. This technical guide provides a comprehensive
overview of the chemical structure, properties, a plausible synthetic route, and detailed
analytical methodologies for the characterization of 1-Bromo-1-fluorocyclohexane. While
specific experimental data for this compound is limited, this guide consolidates available
information and presents generalized protocols based on closely related structures to facilitate
further research and application.

Chemical Structure and Properties

1-Bromo-1-fluorocyclohexane possesses a cyclohexane ring with a bromine and a fluorine
atom attached to the same carbon atom (C1).

Chemical Structure:

e Molecular Formula: CeH1oBrF[1]
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e |IUPAC Name: 1-bromo-1-fluorocyclohexane[1]

e CAS Number: While a specific CAS number for 1-bromo-1-fluorocyclohexane is not readily
available, related isomers like 1-bromo-2-fluorocyclohexane have the CAS number 656-57-5.

e Canonical SMILES: C1CCC(CC1)(F)Br[1]

e InChl: INChl=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[1]

InChiKey: BNPNIFIUQOPWRT-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for 1-Bromo-1-fluorocyclohexane is primarily based on computational
models available through databases like PubChem.

Property Value Source
Molecular Weight 181.05 g/mol PubChem[1]
Monoisotopic Mass 179.99499 Da PubChem[1]
XLogP3 3.1 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 0 PubChem[1]
Exact Mass 179.99499 g/mol PubChem[1]
Topological Polar Surface Area 0 A2 PubChem[1]
Heavy Atom Count 8 PubChem[1]
Complexity 76.6 PubChem|[1]

Synthesis of 1-Bromo-1-fluorocyclohexane
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A specific, detailed experimental protocol for the synthesis of 1-Bromo-1-fluorocyclohexane

is not widely reported in the literature. However, a plausible and modern synthetic approach
can be adapted from the photoredox-catalyzed addition of dibromofluoromethane to alkenes.[2]
This method offers a direct route to 1-bromo-1-fluoroalkanes.

Proposed Synthetic Pathway: Photoredox Catalysis

The synthesis would involve the reaction of cyclohexene with dibromofluoromethane (CHBr2F)

under photoredox catalysis.

Reactants

' Cyclohexene =

Gibromofluoromethana

Reaction Conditions

Visible Light
(e.g., Blue LEDSs)

S —
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Caption: Proposed synthesis of 1-Bromo-1-fluorocyclohexane via photoredox catalysis.
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Experimental Protocol (Generalized)

This protocol is a general guideline and would require optimization for the specific synthesis of
1-Bromo-1-fluorocyclohexane.

o Reaction Setup: To an oven-dried Schlenk tube, add the photoredox catalyst (e.g.,
[Ir(dF(CF3)ppy)2(dtbbpy)]PFse, 1-2 mol%). The tube is then sealed, evacuated, and backfilled
with an inert atmosphere (e.g., nitrogen or argon).

o Addition of Reagents: Add anhydrous solvent (e.g., THF). Add cyclohexene (1.0 eq) followed
by dibromofluoromethane (CHBr2F, typically in excess, e.g., 2.0-3.0 eq) via syringe.

o Reaction: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDSs)
at room temperature for a specified time (e.g., 12-24 hours), with reaction progress
monitored by GC-MS or TLC.

o Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
The residue is then purified by column chromatography on silica gel using a suitable eluent
system (e.g., hexanes/ethyl acetate) to afford the pure 1-Bromo-1-fluorocyclohexane.
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Caption: Generalized experimental workflow for the synthesis of 1-Bromo-1-
fluorocyclohexane.

Analytical Characterization
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A combination of spectroscopic techniques is essential for the unambiguous characterization of
1-Bromo-1-fluorocyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Bromo-1-
fluorocyclohexane. H, 13C, and °F NMR spectra would provide key information.

Expected Spectral Features:

e 1H NMR: The spectrum is expected to show complex multiplets for the cyclohexane ring
protons. The chemical shifts will be influenced by the electronegative bromine and fluorine
atoms.

e 13C NMR: The carbon atom attached to both bromine and fluorine (C1) will be significantly
downfield and will likely appear as a doublet due to coupling with the fluorine atom. The other
carbon atoms of the cyclohexane ring will appear at higher fields.

e 19F NMR: A single resonance is expected, which may be broadened or show complex
coupling with the neighboring protons.

Experimental Protocol (Generalized):

o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. Add a small amount of an
internal standard (e.g., TMS for *H and 3C NMR).

e Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or
higher.

o Data Acquisition:

[¢]

'H NMR: Acquire the spectrum with a sufficient number of scans.

[e]

13C NMR: Acquire the spectrum with proton decoupling.

o

19F NMR: Acquire the spectrum with or without proton decoupling.
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Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the molecular
weight and fragmentation pattern of 1-Bromo-1-fluorocyclohexane.

Expected Spectral Features:

e Molecular lon Peak: The mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (181.05 g/mol ). Due to the
presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity
(for 7°Br and 8!Br) separated by 2 m/z units will be observed for the molecular ion and any
bromine-containing fragments.

e Fragmentation: Common fragmentation pathways would involve the loss of Br, F, HBr, and
HF.

Experimental Protocol (Generalized):

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e GC Parameters:
o Column: A non-polar capillary column (e.g., DB-5ms).
o Carrier Gas: Helium.

o Oven Program: A temperature gradient program to ensure good separation (e.g., start at
50°C, ramp to 250°C).

o MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan a mass range of m/z 40-300.

Infrared (IR) Spectroscopy
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IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Spectral Features:

C-H stretching: Strong absorptions in the 2850-3000 cm~1 region.

C-H bending: Absorptions in the 1440-1470 cm~1 region.

C-F stretching: A strong absorption band typically in the 1000-1100 cm~1 region.

C-Br stretching: An absorption in the 500-600 cm~1 region.
Experimental Protocol (Generalized):

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total
Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum should be collected and subtracted from the sample spectrum.

(NM?HS,qsegrgsF%opy) (GC-MS Analysis) (FTIR Spectroscopy)

Click to download full resolution via product page
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Caption: General analytical workflow for the characterization of 1-Bromo-1-
fluorocyclohexane.

Biological Activity and Reactivity
Potential Biological Activity

While there is no specific data on the biological activity of 1-Bromo-1-fluorocyclohexane,
halogenated organic compounds are known to exhibit a wide range of biological activities.[3][4]
The presence of both bromine and fluorine may impart interesting pharmacological properties.
For instance, various halogenated cyclohexanes have been investigated for their antimicrobial
properties.[5] Further research is needed to explore the potential biological activities of this
specific compound.

Reactivity

The presence of two different halogens on the same carbon atom suggests a rich and varied
reactivity profile for 1-Bromo-1-fluorocyclohexane.

» Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions,
where either the bromide or the fluoride acts as a leaving group. Bromide is generally a
better leaving group than fluoride.

o Elimination Reactions: Treatment with a strong base could lead to elimination reactions,
forming a fluorinated cyclohexene derivative.

o Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent, which
is a versatile intermediate in organic synthesis for forming new carbon-carbon bonds.

Conclusion

1-Bromo-1-fluorocyclohexane is a halogenated cyclohexane with potential as a synthetic
building block. This guide has provided a summary of its chemical structure and computed
properties. While specific experimental data is scarce, a plausible synthetic route via
photoredox catalysis and generalized analytical protocols for its characterization using NMR,
GC-MS, and IR spectroscopy have been outlined. Further experimental investigation into the
synthesis, characterization, reactivity, and biological activity of 1-Bromo-1-fluorocyclohexane
is warranted to fully explore its potential in chemical synthesis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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